Spectroscopic Profile of Ethyl (E)-4-oxopent-2-enoate: A Technical Guide
Spectroscopic Profile of Ethyl (E)-4-oxopent-2-enoate: A Technical Guide
Introduction
Ethyl (E)-4-oxopent-2-enoate (CAS No: 10150-93-3), also known as ethyl acetylacrylate, is a bifunctional organic molecule featuring an α,β-unsaturated ester and a ketone.[1][2][3] This structure makes it a valuable intermediate in various organic syntheses.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for Ethyl (E)-4-oxopent-2-enoate, offering a predictive interpretation based on established principles and comparative data from analogous structures, a common and necessary practice in the absence of a comprehensive, publicly available experimental dataset.
The molecular formula of Ethyl (E)-4-oxopent-2-enoate is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1] The insights that follow are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this compound with confidence.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following structure and atom numbering scheme for Ethyl (E)-4-oxopent-2-enoate will be used.
Caption: Predicted major fragmentation pathway for Ethyl (E)-4-oxopent-2-enoate.
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Loss of a Methyl Group (m/z 127): Cleavage of the methyl group from the acetyl moiety results in a fragment at m/z 127.
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Loss of an Ethoxy Group (m/z 99): Loss of the ethoxy radical from the ester function gives rise to a fragment at m/z 99.
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Acylium Ion (m/z 43): A prominent peak at m/z 43 is expected, corresponding to the stable acetyl cation [CH₃CO]⁺.
Experimental Protocols
The following are standard operating procedures for the acquisition of spectroscopic data for a liquid sample like Ethyl (E)-4-oxopent-2-enoate.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. [4][5]
FT-IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum. [5]
Mass Spectrometry (GC-MS) Protocol
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Sample Introduction: Introduce the sample solution into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.
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Data Acquisition: Acquire the mass spectrum using electron ionization (EI) at 70 eV. The data will provide the mass-to-charge ratios of the molecular ion and its fragments.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for Ethyl (E)-4-oxopent-2-enoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this compound, verify its structure, and assess its purity. The provided interpretations and experimental protocols serve as a valuable resource for scientists and professionals in the field of chemical synthesis and analysis.
References
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Chemsrc. (2025). ethyl (E)-4-oxopent-2-enoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters: Electronic Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]
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Doc Brown's Chemistry. (2026). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxopent-2-ynoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts: Electronic Supplementary Material. Retrieved from [Link]
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Doc Brown's Chemistry. (2026). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
